molecular formula C14H12FNO2S B13363341 (2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

(2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13363341
M. Wt: 277.32 g/mol
InChI Key: CLZJQMSCQBMIFA-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a fluorobenzyl group and a methylthio group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzyl 2-(methylthio)nicotinate typically involves the esterification of 2-(methylthio)nicotinic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of 2-Fluorobenzyl 2-(methylthio)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

2-Fluorobenzyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluorobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the methylthio group may participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Fluorobenzyl nicotinate: Lacks the methylthio group, which may result in different reactivity and biological activity.

    2-(Methylthio)nicotinate:

    2-Fluorobenzyl 2-(methylthio)benzoate: Similar structure but with a benzoate moiety instead of nicotinate, leading to different chemical and biological properties.

Uniqueness: 2-Fluorobenzyl 2-(methylthio)nicotinate is unique due to the combined presence of both the fluorobenzyl and methylthio groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H12FNO2S

Molecular Weight

277.32 g/mol

IUPAC Name

(2-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H12FNO2S/c1-19-13-11(6-4-8-16-13)14(17)18-9-10-5-2-3-7-12(10)15/h2-8H,9H2,1H3

InChI Key

CLZJQMSCQBMIFA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2F

Origin of Product

United States

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